bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate
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Overview
Description
Bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, including amino, hydroxyl, and difluorophenyl sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the amino and hydroxyl groups. The difluorophenyl sulfanyl group is then added through a substitution reaction. The final step involves the protection of the hydroxyl groups with propan-2-yloxycarbonyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluorophenyl sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups to the compound.
Scientific Research Applications
Bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol
- [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Uniqueness
Bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[310]hexane-2,6-dicarboxylate is unique due to its specific combination of functional groups and bicyclic structure
Properties
Molecular Formula |
C25H31F2NO11S |
---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate |
InChI |
InChI=1S/C25H31F2NO11S/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3/t14-,17+,18+,19+,20-,25+/m1/s1 |
InChI Key |
GWNLIFCQSNMZAQ-SVCRZZQPSA-N |
Isomeric SMILES |
CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |
Canonical SMILES |
CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |
Origin of Product |
United States |
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